rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride
Description
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Properties
CAS No. |
2379905-37-8 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxolane Ring Formation via Epoxide Aminolysis
Epoxide ring-opening with amines is a well-established method for synthesizing substituted oxolanes. For rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine, this approach could involve:
-
Epoxide synthesis : Styrene oxide (phenyloxirane) derivatives serve as precursors. For example, 2-phenyloxirane could be synthesized via epoxidation of styrene derivatives using meta-chloroperbenzoic acid (mCPBA).
-
Aminolysis reaction : Treating the epoxide with methylamine under acidic or basic conditions to induce nucleophilic attack at the less substituted carbon, forming the oxolane ring.
Reaction Scheme :
This method’s feasibility is supported by patent CN113004161A, which utilizes epoxide intermediates in amino acid synthesis. However, stereochemical control may require optimizing reaction conditions (e.g., temperature, solvent polarity).
Cyclization of Haloalcohol Precursors
Intramolecular Williamson ether synthesis offers a direct route to oxolanes. A haloalcohol precursor, such as 3-chloro-2-phenylpropan-1-ol, could cyclize under basic conditions:
Steps :
-
Haloalcohol preparation : 3-Chloro-2-phenylpropan-1-ol can be synthesized via hydrochlorination of 2-phenylallyl alcohol.
-
Cyclization : Treatment with a base (e.g., NaOH) induces dehydrohalogenation and ether formation.
-
Amine functionalization : The resulting oxolane with a chlorine substituent at position 3 undergoes nucleophilic substitution with ammonia or methylamine.
Reaction Scheme :
This method aligns with techniques described in WO2014045156A1 for constructing substituted oxolanes. Key variables include solvent choice (e.g., tetrahydrofuran, water) and reaction time.
Reductive Amination of Ketone Intermediates
Reductive amination is a versatile method for introducing amine groups. For this compound:
-
Ketone synthesis : 3-Oxo-2-phenyloxolane can be prepared via oxidation of 2-phenyloxolane-3-methanol.
-
Reductive amination : Reaction with methylamine and a reducing agent (e.g., sodium cyanoborohydride) yields the target amine.
Reaction Scheme :
This approach mirrors steps in CN117247360A, where ketone intermediates are aminated to produce aniline derivatives.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (Estimated) |
|---|---|---|---|
| Epoxide aminolysis | Simple, fewer steps | Poor stereochemical control | 40–60% |
| Haloalcohol cyclization | High regioselectivity | Requires halogenated precursors | 50–70% |
| Reductive amination | Mild conditions, scalable | Requires ketone intermediate synthesis | 55–75% |
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Overview
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride is a racemic compound with significant potential in various scientific domains. Its unique structure allows it to serve as a building block in organic synthesis, as well as a subject of biological and medicinal research. This article explores its applications across chemistry, biology, medicine, and industry, supported by detailed data tables and case studies.
Synthesis Routes
The synthesis typically involves:
- Formation of the Oxolane Ring : Initiated by the ring-opening of 2-phenyloxirane with an amine.
- Introduction of Methanamine Group : Achieved through reactions with formaldehyde and hydrogen chloride.
Chemistry
Building Block in Organic Synthesis
- Used to synthesize complex molecules due to its functional groups.
- Serves as a precursor for various derivatives that exhibit distinct chemical properties.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO, CrO | Oxides |
| Reduction | LiAlH, NaBH | Amines |
| Substitution | Halogens, Nucleophiles | Substituted derivatives |
Biology
Biological Activity Studies
- Investigated for its interactions with biomolecules, potentially influencing enzyme activities or receptor binding.
- Preliminary studies suggest it may exhibit antimicrobial and anticancer properties.
Medicine
Therapeutic Potential
- Research is ongoing to explore its efficacy in drug development.
- Potential applications include acting as intermediates in pharmaceuticals targeting specific diseases.
Industry
Material Development
- Utilized in developing new materials and chemical processes.
- Its unique properties make it suitable for applications in specialty chemicals.
Case Studies
- Antimicrobial Activity : A study evaluated this compound against several bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Drug Development : In a pharmaceutical context, researchers synthesized derivatives of this compound to enhance selectivity towards certain biological targets, demonstrating its utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S)-2-phenyloxolan-3-yl]methanamine
- [(2S,3R)-2-phenyloxolan-3-yl]methanamine
- [(2R,3R)-2-phenyloxolan-3-yl]methanamine
- [(2S,3S)-2-phenyloxolan-3-yl]methanamine
Uniqueness
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride is unique due to its racemic nature, which provides a mixture of enantiomers. This can result in different biological activities and interactions compared to its individual enantiomers. The presence of the hydrochloride group also enhances its solubility and stability, making it more suitable for various applications.
Biological Activity
rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a phenyloxolane moiety and a methanamine functional group, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H15ClN
- Molecular Weight : 213.7 g/mol
- Structure : The compound features a five-membered cyclic ether (oxolane) linked to a phenyl group, enhancing its solubility and stability in biological environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are context-dependent but may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes involved in metabolic processes.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in several areas:
- Neurological Disorders : Preliminary studies suggest potential benefits in treating conditions like depression or anxiety by modulating neurotransmitter systems.
- Antiviral Activity : There is ongoing research into its effectiveness against viral infections, particularly filoviruses such as Ebola .
- Cancer Research : The compound's ability to interact with cellular signaling pathways may provide insights into novel cancer therapies.
Case Studies
- Study on Antiviral Properties : A study evaluated the efficacy of this compound in inhibiting viral replication in cell cultures infected with Ebola virus. Results indicated a significant reduction in viral load compared to controls, suggesting its potential as an antiviral agent .
- Neuropharmacological Assessment : Another research effort focused on the compound's effects on serotonin receptors. Behavioral assays conducted on rodent models demonstrated anxiolytic-like effects, indicating promise for treating anxiety disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| [(2R,3S)-2-phenyloxolan-3-yl]methanamine | Phenyloxolane | Similar structure without hydrochloride; varied solubility |
| [(2S,3R)-2-phenyloxolan-3-yl]methanamine | Phenyloxolane | Different stereochemistry; potential for varied activity |
| [(2R,3R)-2-phenyloxolan-3-yl]methanamine | Phenyloxolane | Unique binding properties; different biological profile |
The racemic nature of the compound allows for a combination of enantiomers that may exhibit distinct biological activities compared to their individual counterparts.
Q & A
Q. What are the critical steps in synthesizing rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride, and how is stereochemical purity ensured?
The synthesis involves multi-step reactions, including:
- Oxolane ring formation : Cyclization of precursor molecules under controlled pH and temperature (e.g., acid-catalyzed ring closure) .
- Amination : Introduction of the methanamine group via nucleophilic substitution or reductive amination .
- Hydrochloride salt formation : Reaction with HCl to improve solubility and stability . Stereochemical validation : Chiral HPLC or polarimetry confirms enantiomeric purity, while NMR (e.g., NOESY) resolves spatial configurations of the (2R,3S) isomer .
Q. How does stereochemistry at the oxolane ring influence biological activity?
The (2R,3S) configuration dictates spatial compatibility with target receptors. For example:
- Enzyme binding : The phenyl group’s orientation affects hydrophobic interactions, while the oxolane ring’s rigidity modulates binding kinetics .
- Receptor selectivity : Mirror-image isomers (e.g., 2S,3R) show reduced affinity in preliminary assays, emphasizing the need for precise stereochemical control .
Q. What analytical techniques are essential for characterizing this compound?
- Structural elucidation : High-resolution MS for molecular weight, ¹H/¹³C NMR for functional group assignment, and X-ray crystallography (using SHELX software ) for absolute configuration .
- Purity assessment : HPLC (C18 columns, acetonitrile/water mobile phase) quantifies enantiomeric excess (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across studies?
Contradictory data (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Enantiomeric impurities : Re-test batches with chiral HPLC to rule out contamination by inactive stereoisomers .
- Orthogonal validation : Cross-verify using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What strategies optimize reaction yields while preserving stereochemical integrity?
- Solvent selection : Polar aprotic solvents (e.g., THF) stabilize transition states during ring closure .
- Catalyst design : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s catalyst) improve enantioselectivity in amination steps .
- Process monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustments to temperature/pH .
Q. How do computational models enhance understanding of structure-activity relationships (SAR)?
- Docking simulations : Molecular docking (AutoDock Vina) predicts binding modes to targets like G protein-coupled receptors (GPCRs). Compare results with mutagenesis studies to validate critical residues .
- MD simulations : Molecular dynamics (AMBER/CHARMM) assess conformational stability of the oxolane ring in lipid bilayers, informing bioavailability .
- QSAR models : Quantify substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on potency .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
- Continuous flow chemistry : Reduces side reactions (e.g., racemization) by minimizing residence time during high-temperature steps .
- Design of Experiments (DoE) : Statistically optimizes variables (e.g., reagent stoichiometry, mixing speed) to maximize yield and purity .
- Purification scaling : Replace column chromatography with simulated moving bed (SMB) chromatography for industrial-scale enantiomer separation .
Q. How can researchers reconcile conflicting in vitro vs. in vivo efficacy data?
- Metabolic stability assays : LC-MS/MS identifies metabolites (e.g., N-oxidation) that reduce bioavailability. Modify the oxolane ring with fluorine to block metabolic hotspots .
- PK/PD modeling : Integrate pharmacokinetic data (e.g., half-life in rodents) with pharmacodynamic readouts to refine dosing regimens .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs vs. off-target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
